molecular formula C17H13Br2Cl2N7O2 B11102775 2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]acetohydrazide

2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]acetohydrazide

Cat. No.: B11102775
M. Wt: 578.0 g/mol
InChI Key: QZVXYLRGUBQBCQ-TXNBCWFRSA-N
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Description

2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]acetohydrazide is a complex organic compound that features a tetrazole ring, a hydrazide group, and multiple halogen substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydrazide groups.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Halogen substitutions can occur, especially on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The tetrazole ring and hydrazide group may interact with enzymes or receptors, leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-methyl-1H-tetrazole:

    1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole: A compound with antihypertensive activity.

    3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine:

Uniqueness

What sets 2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]acetohydrazide apart is its combination of multiple functional groups and halogen substitutions, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H13Br2Cl2N7O2

Molecular Weight

578.0 g/mol

IUPAC Name

2-(5-aminotetrazol-1-yl)-N-[(E)-[3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C17H13Br2Cl2N7O2/c18-11-3-10(6-23-24-15(29)7-28-17(22)25-26-27-28)16(13(19)4-11)30-8-9-1-2-12(20)5-14(9)21/h1-6H,7-8H2,(H,24,29)(H2,22,25,27)/b23-6+

InChI Key

QZVXYLRGUBQBCQ-TXNBCWFRSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CN3C(=NN=N3)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Br)Br)C=NNC(=O)CN3C(=NN=N3)N

Origin of Product

United States

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